molecular formula C24H33ClN6O2 B2444557 8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 587001-11-4

8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2444557
CAS No.: 587001-11-4
M. Wt: 473.02
InChI Key: PHNGHKJRSFYHOZ-UHFFFAOYSA-N
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Description

8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chloro-phenyl group, a methyl group at the 3-position, and an octyl chain at the 7-position of the purine ring. The purine ring itself is a fused heterocyclic structure containing nitrogen atoms, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions to form the piperazine ring .

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity. The use of green solvents and catalysts, such as copper salts and proline, can enhance the efficiency and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Iron(III) bromide (FeBr3), aluminum chloride (AlCl3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, modulating signaling pathways and physiological responses. For example, it may interact with mitogen-activated protein kinase pathways, influencing cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-octylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33ClN6O2/c1-3-4-5-6-7-8-12-31-20-21(28(2)24(33)27-22(20)32)26-23(31)30-15-13-29(14-16-30)19-11-9-10-18(25)17-19/h9-11,17H,3-8,12-16H2,1-2H3,(H,27,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNGHKJRSFYHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=C(N=C1N3CCN(CC3)C4=CC(=CC=C4)Cl)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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